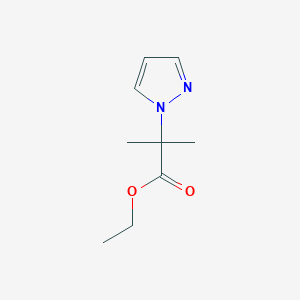
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting pyrazole derivative is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Pyrazole derivatives with various functional groups.
科学的研究の応用
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives such as:
Ethyl 2-(1H-pyrazol-1-yl)propanoate: Similar structure but lacks the methyl group at the 2-position.
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with the methyl group at the 4-position of the pyrazole ring.
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with the methyl group at the 3-position of the pyrazole ring
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
生物活性
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C9H14N2O2 and a molecular weight of approximately 182.22 g/mol. The structure features a propanoate group connected to a pyrazole ring, which is significant for its biological interactions. The unique arrangement allows for various chemical reactions, making it a valuable intermediate in organic synthesis .
Antimicrobial Activity
Research Findings:
Studies have indicated that this compound exhibits notable antimicrobial properties. It has been investigated as a potential agent against antibiotic-resistant pathogens, particularly Gram-negative bacteria such as Acinetobacter baumannii. The compound may serve as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics .
Case Study:
In a study focusing on pyrazole derivatives, certain compounds demonstrated significant antibacterial activity against multidrug-resistant strains. This compound was part of a series that showed promise in overcoming resistance mechanisms, suggesting its utility in developing new antimicrobial therapies .
Anticancer Properties
Mechanisms of Action:
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Its interaction with specific enzymes and receptors involved in cancer pathways positions it as a candidate for further investigation in cancer therapeutics.
Research Insights:
In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines. The compound's ability to modulate biochemical pathways relevant to tumor growth highlights its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and propanoate group can significantly affect its potency and selectivity against biological targets.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on the pyrazole ring | Increased potency against cancer cells |
| Alteration of the propanoate group | Enhanced antimicrobial activity |
These insights can guide future synthesis efforts aimed at improving the therapeutic profile of this compound .
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
ethyl 2-methyl-2-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)11-7-5-6-10-11/h5-7H,4H2,1-3H3 |
InChIキー |
PIRQETFVGIRWKV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)N1C=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















